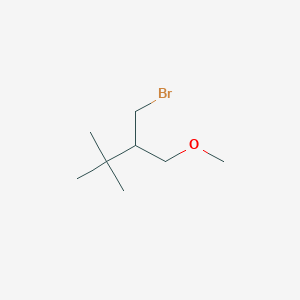

2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane

CAS No.:

Cat. No.: VC17631872

Molecular Formula: C8H17BrO

Molecular Weight: 209.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17BrO |

|---|---|

| Molecular Weight | 209.12 g/mol |

| IUPAC Name | 1-bromo-2-(methoxymethyl)-3,3-dimethylbutane |

| Standard InChI | InChI=1S/C8H17BrO/c1-8(2,3)7(5-9)6-10-4/h7H,5-6H2,1-4H3 |

| Standard InChI Key | WFGUPZDEKJHCRZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(COC)CBr |

Introduction

Structural and Nomenclatural Characteristics

The systematic IUPAC name, 2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane, defines its molecular architecture unambiguously. The butane chain is substituted as follows:

-

Position 1: Methoxy group (-OCH₃)

-

Position 2: Bromomethyl group (-CH₂Br)

-

Position 3: Two methyl groups (-CH₃)

The molecular formula is C₇H₁₅BrO, with a molecular weight of 195.10 g/mol . Its structure shares similarities with 2-bromo-3-methoxy-2,3-dimethylbutane (CAS#17678-92-1), differing only in the placement of substituents . The compound’s exact mass is 194.031 g/mol, and its topological polar surface area (PSA) is 9.23 Ų, indicating low polarity . The octanol-water partition coefficient (LogP) is estimated at 2.58, suggesting moderate hydrophobicity .

Synthesis and Reaction Pathways

While no direct synthesis protocols for 2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane are documented, analogous bromoalkanes provide insight into plausible routes.

Bromination of Preformed Ethers

A common strategy involves brominating a preassembled ether precursor. For example, 2-bromo-3-methoxy-2,3-dimethylbutane is synthesized via bromination of 3-methoxy-2,3-dimethylbutanol using hydrobromic acid (HBr) . Adapting this method, 2-(Bromomethyl)-1-methoxy-3,3-dimethylbutane could be synthesized by brominating 1-methoxy-3,3-dimethylbutan-2-ol. The reaction typically proceeds under acidic conditions, with HBr acting as both a catalyst and bromine source .

Etherification Followed by Alkylation

An alternative approach involves constructing the ether moiety first. For instance, 2-Bromomethyl-1,3-dioxolane is synthesized by reacting ethylene glycol with acetaldehyde, followed by bromination . Applying this methodology, 1-methoxy-3,3-dimethylbutane-2-methanol could undergo bromination at the hydroxymethyl group. The reaction conditions (e.g., 0–3°C, bromine dropwise addition) ensure controlled substitution while minimizing side reactions .

Physicochemical Properties

The compound’s properties are inferred from analogs like 2-bromo-3-methoxy-2,3-dimethylbutane :

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅BrO |

| Molecular Weight | 195.10 g/mol |

| Exact Mass | 194.031 g/mol |

| LogP | 2.58 |

| PSA | 9.23 Ų |

Density, boiling point, and melting point data remain undocumented but are expected to align with similarly substituted bromoalkanes (e.g., density ~1.2–1.4 g/cm³, boiling point ~150–200°C) .

Applications in Organic Synthesis

Bromomethyl groups serve as versatile alkylating agents. In pharmaceutical synthesis, analogous compounds are employed to introduce methylene bridges or facilitate nucleophilic substitutions . For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume